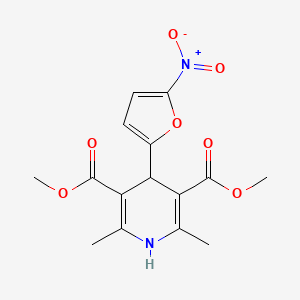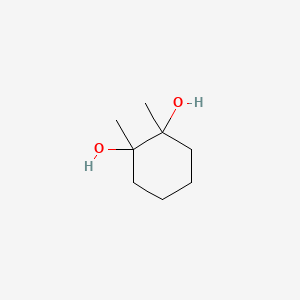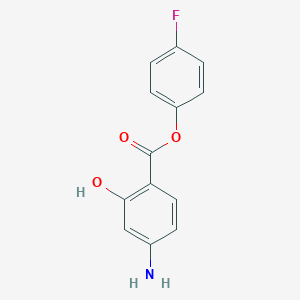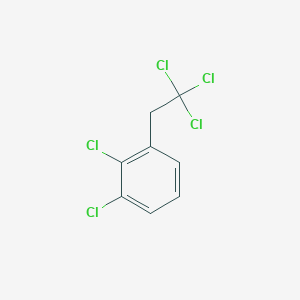
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is a chemical compound with the molecular formula C8H6Cl5 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2,2,2-trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene or its derivatives are chlorinated using chlorine gas in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process, and the product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Quinones: From oxidation reactions.
Dechlorinated Compounds: From reduction reactions.
Applications De Recherche Scientifique
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include disruption of cellular processes or induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-3-ethylbenzene: Similar structure but with an ethyl group instead of a 2,2,2-trichloroethyl group.
1,3-Dichloro-2-(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
52297-03-7 |
|---|---|
Formule moléculaire |
C8H5Cl5 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1,2-dichloro-3-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 |
Clé InChI |
ABZXVYBDNGNANZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





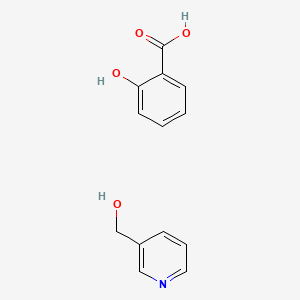
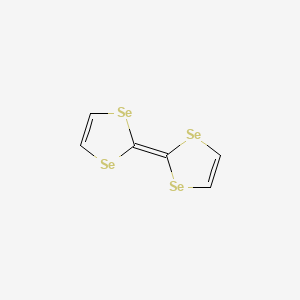
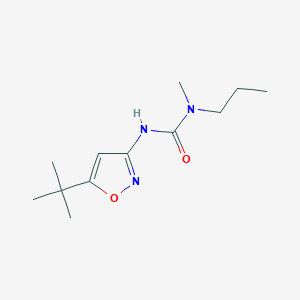
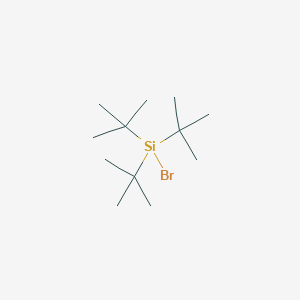
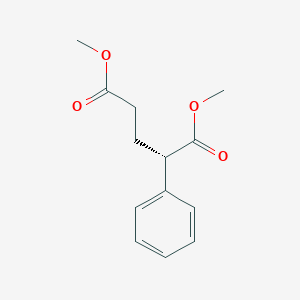

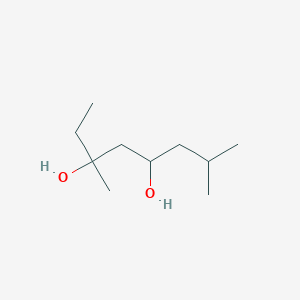
![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
